N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a chloro-acetyl group at the 1-position and an isopropyl group at the N-acetamide moiety.
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZITPFSPQERCG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the pyrrolidine ring and the subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can produce a variety of substituted products with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a valuable building block in drug development.
Key Findings:
- Enzyme Modulation : The compound can covalently bond with nucleophilic sites on proteins, potentially regulating enzymatic activities involved in disease pathways.
- Neurodegenerative Disease Research : Studies indicate its potential for treating conditions like Alzheimer’s disease by inhibiting enzymes that contribute to neurodegeneration.
The biological activity of this compound is primarily attributed to its electrophilic chloroacetyl group, which facilitates interactions with various biomolecules.
Mechanism of Action:
The chloroacetyl group forms covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and therapeutic interventions.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 1 mM (in DMSO) |
| Pseudomonas aeruginosa | >150 μg/mL |
These findings suggest its potential as a lead compound for developing new antibacterial agents, especially against resistant strains.
Enzyme Inhibition Studies
The compound has been specifically studied for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases.
Case Study:
In a mouse model of Alzheimer’s disease, this compound demonstrated effective penetration of the blood-brain barrier and significantly inhibited exosome release from the brain. This suggests its potential utility in treating cognitive impairment associated with neurodegeneration.
Structure-Activity Relationship (SAR)
A series of analogs derived from this compound have been synthesized to explore their biological activities. Modifications on the pyrrolidine ring have been found to enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an intermediate in the synthesis of DPP-IV inhibitors, the compound may inhibit the activity of DPP-IV, an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glucose tolerance, making it a potential therapeutic agent for diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolidine/Piperidine-Acetamide Family
The compound belongs to a broader class of acetamide derivatives with pyrrolidine/piperidine backbones. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Backbone | Substituents | Key Features |
|---|---|---|---|
| N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | Pyrrolidine | - 1-(2-Chloro-acetyl) - N-isopropyl |
Chiral center (S-configuration), electrophilic chloro-acetyl group |
| N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Pyrrolidine | - 1-(2-Chloro-acetyl) - N-methyl |
R-configuration; smaller N-methyl group reduces steric hindrance |
| N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide | Piperidine | - 1-(2-Chloro-acetyl) - N-isopropyl |
Piperidine ring (6-membered) vs. pyrrolidine (5-membered); altered ring strain |
| (1R,4R)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide | Cyclohexane | - Cyclohexyl backbone - N-isopropyl |
Non-aromatic, rigid cyclohexane backbone; distinct spatial arrangement |
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Pyrrolidine | - 1-(2-Amino-acetyl) - N-methyl |
Amino-acetyl group (less electrophilic) vs. chloro-acetyl |
Key Observations :
- Chirality : The S-configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites) compared to R-configuration analogs .
- Backbone Flexibility : Pyrrolidine (5-membered) offers moderate ring strain and conformational flexibility, while piperidine (6-membered) and cyclohexane derivatives exhibit distinct spatial and electronic properties .
- N-isopropyl provides steric bulk compared to N-methyl or N-ethyl analogs, possibly affecting solubility and intermolecular interactions .
Functional Group Variations in Related Compounds
Chloro-Substituted Analogs
- 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7): Features a chloroethyl group linked to diisopropylamine.
- N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide : Combines chloro-acetyl and ethyl groups on a piperidine scaffold. The ethyl group may reduce steric hindrance compared to isopropyl, favoring different pharmacokinetic profiles .
Amino-Substituted Analogs
- 2-Diisopropylaminoethanol (CAS 96-80-0): Contains a hydroxyl group instead of chloro-acetyl, highlighting how polar functional groups alter hydrophilicity and hydrogen-bonding capacity .
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activities, and relevant research findings.
Compound Structure and Properties
The molecular formula of this compound is C₁₄H₁₈ClN₃O₃. The compound features a pyrrolidine ring, a chloroacetyl group, and an isopropyl acetamide moiety. Its chiral nature is attributed to the (S)-configuration at the pyrrolidine nitrogen, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chloroacetyl Derivative : The reaction of L-proline with chloroacetyl chloride yields an N-acylated product.
- Amide Formation : This intermediate is converted into the desired compound through amide bond formation with isopropylamine.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Proteus mirabilis | 6.25 μg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .
The mechanism of action appears to involve the formation of covalent bonds between the chloroacetyl group and nucleophilic residues in target proteins, leading to inhibition of enzymatic activity. This interaction may disrupt critical cellular processes, contributing to its antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Evaluation : A study compared various pyrrolidine derivatives, finding that compounds with similar structures exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive bacteria .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments revealed that this compound can exert effects on cancer cell lines, suggesting potential applications in oncology .
- Computational Predictions : Computational models have predicted a range of pharmacological activities for this compound, indicating its potential as a multi-target drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
